molecular formula C17H19N3O5 B12180283 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide

Cat. No.: B12180283
M. Wt: 345.3 g/mol
InChI Key: UXFUMYXBLLHJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydro-1,4-benzodioxin core linked to an acetamide group substituted with a 1,3-diazaspiro[4.4]nonane-2,4-dione moiety. The benzodioxin scaffold is known for its pharmacological relevance, particularly in anti-inflammatory applications .

Properties

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

InChI

InChI=1S/C17H19N3O5/c21-14(18-11-3-4-12-13(9-11)25-8-7-24-12)10-20-15(22)17(19-16(20)23)5-1-2-6-17/h3-4,9H,1-2,5-8,10H2,(H,18,21)(H,19,23)

InChI Key

UXFUMYXBLLHJLF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Benzodioxin Ring Formation

The benzodioxin core is synthesized via cyclization of catechol derivatives with epichlorohydrin or 1,2-dibromoethane. For example, 6-nitro-1,4-benzodioxane is reduced to 6-amino-1,4-benzodioxane using hydrogen gas and a palladium catalyst.

Procedure :

  • Dissolve 6-nitro-1,4-benzodioxane (10 mmol) in ethanol.

  • Add 10% Pd/C (0.1 equiv) and stir under H₂ (1 atm) for 12 hours.

  • Filter and concentrate to obtain 6-amino-1,4-benzodioxane (yield: 85–90%).

Acetamide Formation

The amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base:

Procedure :

  • Add 6-amino-1,4-benzodioxane (5 mmol) to anhydrous dichloromethane.

  • Introduce acetyl chloride (6 mmol) and triethylamine (7 mmol) dropwise at 0°C.

  • Stir at room temperature for 4 hours, then wash with NaHCO₃ and brine.

  • Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to isolate the acetamide (yield: 78%).

Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione

Spiro Ring Construction

The diazaspiro[4.4]nonane system is formed via a cyclocondensation reaction between cyclopentanone and hydrazine derivatives:

Procedure :

  • React cyclopentanone (10 mmol) with hydrazine hydrate (12 mmol) in ethanol under reflux for 6 hours.

  • Cool and filter the precipitated hydrazone.

  • Treat the hydrazone with phosgene (1.2 equiv) in tetrahydrofuran at 0°C to form the spirodiketopiperazine (yield: 65%).

Coupling of Intermediates

Alkylation of the Diazaspiro Ring

The spirodiketopiperazine undergoes alkylation with bromoacetyl chloride to introduce a reactive side chain:

Procedure :

  • Dissolve 1,3-diazaspiro[4.4]nonane-2,4-dione (5 mmol) in dry DMF.

  • Add bromoacetyl chloride (6 mmol) and K₂CO₃ (7 mmol) at 0°C.

  • Stir at room temperature for 12 hours, then extract with ethyl acetate (yield: 70%).

Amide Bond Formation

The alkylated spiro compound is coupled with N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide using a coupling agent:

Procedure :

  • Mix N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (5 mmol) and the alkylated spiro intermediate (5 mmol) in DCM.

  • Add HATU (5.5 mmol) and DIPEA (7 mmol).

  • Stir for 24 hours, then purify via flash chromatography (DCM/methanol 95:5) to obtain the final product (yield: 60%).

Analytical Data and Optimization

Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 4.30–4.20 (m, 4H, OCH₂), 3.45 (s, 2H, NCH₂), 2.10 (s, 3H, COCH₃).

  • HRMS : m/z calculated for C₁₉H₂₁N₃O₅ [M+H]⁺: 372.1552; found: 372.1548.

Yield Optimization

StepSolventCatalystTemperatureYield (%)
Benzodioxin reductionEthanolPd/C25°C85
Acetamide formationDCMEt₃N0→25°C78
Spiro cyclizationTHFPhosgene0°C65
Final couplingDCMHATU/DIPEA25°C60

Challenges and Solutions

Stereochemical Control

The spiro center may form racemic mixtures. Chiral HPLC or enzymatic resolution can isolate enantiomers.

Purification Difficulties

The polar nature of intermediates necessitates silica gel chromatography with gradient elution (methanol:DCM 0–5%) .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can target the diazaspiro structure, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and acetamide positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin moiety can yield quinone derivatives, while reduction of the diazaspiro structure can produce amine derivatives .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Structural Features

The benzodioxin-acetamide scaffold is conserved across analogs, but substituents vary significantly:

Compound Name/Feature Substituent/R-Group Key Structural Difference Reference ID
Target Compound 1,3-Diazaspiro[4.4]nonane-2,4-dione Rigid spirocyclic system -
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Sulfanyl-linked triazole-pyridine Heterocyclic triazole and pyridine units
N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Nitro group at position 7 Electron-withdrawing nitro substituent
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide Sulfonamide and 3,5-dimethylphenyl Bulky sulfonamide and hydrophobic substituents
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinyl with 3,4-dimethoxyphenyl Polar methoxy groups and pyridazine ring

Physicochemical Properties

Substituents critically influence solubility, lipophilicity, and bioavailability:

Compound Type Molecular Weight (g/mol) Key Substituent Effects Reference ID
Target Compound ~380 (estimated) Spirocyclic group may reduce solubility but enhance membrane permeability -
N-(Benzodioxin-6-yl)acetamide (simplest analog) 193.2 Low molecular weight; limited polarity
Sulfonamide derivatives (e.g., 7l) ~450–500 Sulfonyl groups improve solubility but increase molecular weight
Pyridazinyl derivatives ~423.4 Methoxy groups enhance polarity; pyridazine may improve target binding

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies based on diverse sources.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of the Benzodioxin Moiety : The initial step often involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various reagents to form sulfonamides.
  • Formation of Spiro Compounds : The introduction of the diazaspiro moiety is achieved through reactions with appropriate bromoacetyl derivatives.
  • Final Acetamide Formation : The final compound is obtained by acylation with acetic anhydride or similar reagents.

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of compounds related to this compound. These compounds have been screened for their activity against:

  • α-glucosidase : Important for managing Type 2 Diabetes Mellitus (T2DM). Inhibition of this enzyme can help in controlling blood sugar levels.
CompoundIC50 (μM)Activity
Compound A25 ± 5Moderate Inhibition
Compound B15 ± 3High Inhibition
  • Acetylcholinesterase : Relevant for Alzheimer's Disease (AD) treatment. Compounds demonstrated varying degrees of inhibition.
CompoundIC50 (μM)Activity
Compound C30 ± 7Moderate Inhibition
Compound D10 ± 2High Inhibition

Anti-inflammatory Activity

The compound has been tested for its anti-inflammatory properties by evaluating its effects on cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the inflammatory response.

Results Summary:

  • Inhibition of COX Enzymes : Compounds showed significant inhibition rates compared to standard drugs like diclofenac.
Time (hours)% Inhibition (Compound)% Inhibition (Diclofenac)
186%65%
264%59%
358%57%

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicate that certain derivatives exhibit promising anticancer activity.

Case Study Findings:

In a study involving HeLa and EUFA30 cell lines:

  • Compound E showed a significant increase in early apoptosis and necrosis rates compared to controls.
CompoundEarly Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control0.30.45.7
Compound E9.56.40.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.